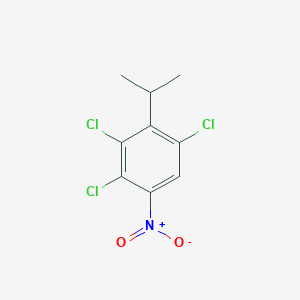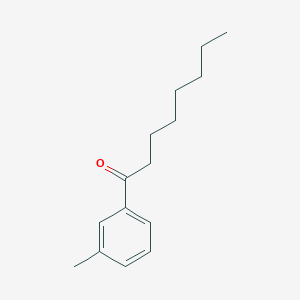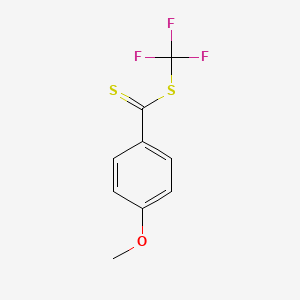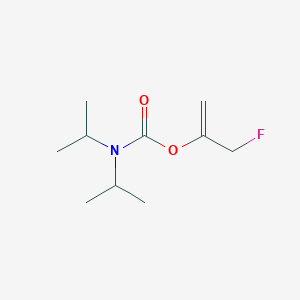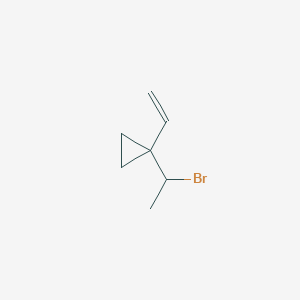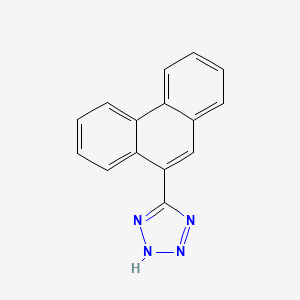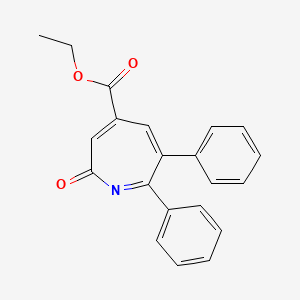
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is a seven-membered heterocyclic compound containing nitrogen This compound belongs to the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of suitable substrates, which can be achieved through the recyclization of small and medium carbo-, oxa-, or azacyclanes . Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds .
Industrial Production Methods: Industrial production methods for this compound may involve one-pot synthesis procedures, which are advantageous due to their efficiency and cost-effectiveness. These methods often utilize readily available starting materials and catalysts to facilitate the cyclization process .
化学反応の分析
Types of Reactions: Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure optimal yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced azepine derivatives .
科学的研究の応用
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The azepine ring and phenyl groups contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
類似化合物との比較
- Ethyl 2-oxo-6,7-diphenyl-2,5-dihydro-1H-azepine-4-carboxylate
- Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
- 4-Hydroxy-2-quinolones
Comparison: Compared to similar compounds, ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is unique due to its specific azepine ring structure and the presence of two phenyl groupsWhile other compounds may share some functional groups or structural motifs, the combination of the azepine ring and phenyl groups sets this compound apart .
特性
CAS番号 |
105592-77-6 |
|---|---|
分子式 |
C21H17NO3 |
分子量 |
331.4 g/mol |
IUPAC名 |
ethyl 2-oxo-6,7-diphenylazepine-4-carboxylate |
InChI |
InChI=1S/C21H17NO3/c1-2-25-21(24)17-13-18(15-9-5-3-6-10-15)20(22-19(23)14-17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChIキー |
SSZUTILCNFFETI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=O)N=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


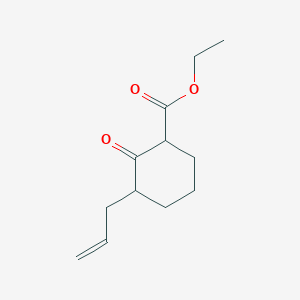
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
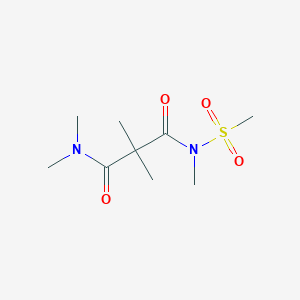
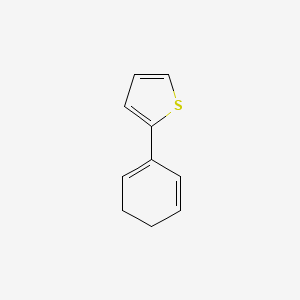
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)
